molecular formula C8H10ClFN2O2 B2534500 2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride CAS No. 2095409-75-7

2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride

Cat. No. B2534500
CAS RN: 2095409-75-7
M. Wt: 220.63
InChI Key: BXBASCCKCAGYGO-UHFFFAOYSA-N
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Description

“2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride” is a chemical compound with the molecular formula C8H10ClFN2O2 . It has a molecular weight of 220.629 Da and is an off-white solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10N2O2.ClH/c9-6-5-7-3-1-2-4-8 (7)10 (11)12;/h1-4H,5-6,9H2;1H . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is an off-white solid . It should be stored at room temperature, kept dry and cool .

Scientific Research Applications

Heterocyclic Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound structurally related to 2-(5-Fluoro-2-nitrophenyl)ethanamine hydrochloride, has demonstrated utility as a multireactive building block for the synthesis of various nitrogenous heterocycles. These heterocycles include benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, which are significant in drug discovery due to their diverse biological activities. This approach leverages heterocyclic oriented synthesis (HOS) using polymer-supported o-phenylendiamines, showcasing the potential of fluoro-nitrophenyl ethanamine derivatives in constructing complex molecular architectures relevant to pharmaceutical research (Soňa Křupková et al., 2013).

Antiarrhythmic Drug Development

Research on piperidyl-4-ethane derivatives, with structural similarities to 2-(5-Fluoro-2-nitrophenyl)ethanamine hydrochloride, has identified compounds with significant antiarrhythmic properties. One such compound, hydrochloride 1-(4-fluorophenyl)-1-(4-nitrobenzoylamino)-2-(N-ethyl-4-piperidyl)-ethane (niferidyl), was highlighted for its potential as a class III antiarrhythmic drug, indicating the role of fluoro-nitrophenyl ethanamine derivatives in the development of new therapeutic agents (Р. Г. Глушков et al., 2011).

Chromane Synthesis

The reactivity of 3-nitro-2-phenyl-2H-chromenes with 1-morpholinocyclopentene, reflecting the chemical behavior of 2-(5-Fluoro-2-nitrophenyl)ethanamine derivatives, was investigated to synthesize novel 2,3,4-trisubstituted chromanes. This reaction pathway, involving enamine addition, highlights the potential of fluoro-nitrophenyl ethanamine derivatives in synthesizing chromanes with distinct stereochemical configurations, contributing to the diversity of compounds available for drug development and other applications (V. Y. Korotaev et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, “2-(4-Nitrophenyl)ethylamine hydrochloride”, suggests that it should be handled with personal protective equipment and adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation .

properties

IUPAC Name

2-(5-fluoro-2-nitrophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2.ClH/c9-7-1-2-8(11(12)13)6(5-7)3-4-10;/h1-2,5H,3-4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBASCCKCAGYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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